5-(benzyloxy)-1H-indole-3-carbonitrile

Beschreibung

BenchChem offers high-quality 5-(benzyloxy)-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

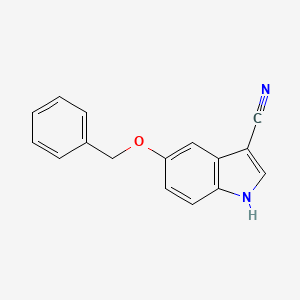

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c17-9-13-10-18-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-8,10,18H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDVYVLUUTYYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467522 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194490-25-0 | |

| Record name | 5-(Benzyloxy)-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(Benzyloxy)-1H-indole-3-carbonitrile: A Comprehensive Guide to its Chemical Structure and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 5-(benzyloxy)-1H-indole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous biologically active compounds and natural products.[1] The presence of a benzyloxy group at the 5-position offers a protected hydroxyl functionality, while the carbonitrile at the 3-position serves as a versatile synthetic handle for further molecular elaboration.[2] This document details the molecule's physicochemical properties and presents a robust, field-proven synthetic pathway. The primary focus is a reliable two-step synthesis commencing from 5-benzyloxyindole, proceeding through a Vilsmeier-Haack formylation to yield an aldehyde intermediate, which is subsequently converted to the target nitrile. We will dissect the causality behind experimental choices, provide detailed step-by-step protocols, and discuss alternative synthetic strategies, equipping researchers with the knowledge to confidently synthesize and utilize this important intermediate.

Introduction to the 5-(Benzyloxy)indole Scaffold

The indole ring system is a cornerstone of modern medicinal chemistry, forming the core of drugs targeting a wide range of diseases, including cancer, inflammation, and neurological disorders.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The specific functionalization of the indole core is critical for modulating pharmacological activity.

-

The 5-Benzyloxy Protecting Group: The hydroxyl group is a common functionality in bioactive molecules. In multi-step syntheses, it often requires protection to prevent unwanted side reactions. The benzyl ether is a widely used protecting group due to its stability under a broad range of reaction conditions (e.g., acidic, basic, and organometallic) and its susceptibility to removal via catalytic hydrogenation, a mild and efficient deprotection method. The 5-benzyloxy moiety in the title compound thus serves as a masked phenol, allowing for late-stage deprotection to reveal a 5-hydroxyindole, a common feature in serotonergic ligands.

-

The C3-Carbonitrile Functionality: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. The introduction of a carbonitrile (cyano group) at this position is strategically significant. The nitrile is not only a bioisostere for other functional groups but is also a highly versatile chemical handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloaddition reactions to form other heterocyclic rings, providing a gateway to a diverse library of derivatives.[2]

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is essential for its synthesis, purification, and application.

Chemical Structure

The chemical structure of 5-(benzyloxy)-1H-indole-3-carbonitrile is depicted below.

Caption: Chemical Structure of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Physicochemical Data

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value | Source |

| CAS Number | 194490-25-0 | [5] |

| Molecular Formula | C₁₆H₁₂N₂O | [5] |

| Molecular Weight | 248.29 g/mol | [5] |

| MDL Number | MFCD13193421 | [5] |

| Appearance | Expected to be a solid (e.g., white to off-white powder) | General chemical knowledge |

| Solubility | Soluble in common organic solvents like DCM, EtOAc, DMF, DMSO | General chemical knowledge |

| Hazard | Irritant | [5] |

Spectroscopic Characterization (Expected)

While actual spectra depend on experimental conditions, the expected spectroscopic data are as follows:

-

¹H NMR: Key signals would include the N-H proton of the indole (a broad singlet, typically > 10 ppm), aromatic protons on both the indole and benzyl rings (in the 6.8-7.5 ppm range), a singlet for the benzylic CH₂ group (~5.1 ppm), and a characteristic singlet for the C2-H proton of the indole ring (~7.8-8.0 ppm).

-

¹³C NMR: Expect to see signals for the nitrile carbon (~115-120 ppm), the indole carbons, and the benzyloxy group carbons, including the benzylic CH₂ (~70 ppm).

-

IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2220-2240 cm⁻¹. An N-H stretching band would appear around 3300-3400 cm⁻¹.

Retrosynthetic Analysis and Strategy

A sound retrosynthetic strategy is crucial for an efficient synthesis. The most logical and robust approach involves functionalizing the C3 position of a pre-existing 5-benzyloxyindole core.

Caption: Retrosynthetic analysis for 5-(benzyloxy)-1H-indole-3-carbonitrile.

This analysis leads to a two-step forward synthesis:

-

Vilsmeier-Haack Formylation: Electrophilic formylation of 5-benzyloxyindole at the electron-rich C3 position to install the aldehyde group.[6]

-

Aldehyde to Nitrile Conversion: A standard functional group transformation to yield the final product.

This strategy is chosen for its high reliability, use of readily available reagents, and extensive documentation in the chemical literature for similar indole substrates.[7][8]

Recommended Synthetic Protocol

The following section provides detailed, self-validating protocols for the synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Step 1: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbaldehyde via Vilsmeier-Haack Formylation

Causality & Mechanism: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[9] It proceeds via the formation of a highly electrophilic chloroiminium ion, the "Vilsmeier reagent," from the reaction of a substituted amide (N,N-dimethylformamide, DMF) and a halogenating agent (phosphorus oxychloride, POCl₃).[8][10] This electrophile then attacks the C3 position of the indole, the site of highest electron density, in a classic electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired aldehyde.[8]

Caption: Logical workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol:

-

Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent complex is often observed. Stir the mixture at 0 °C for an additional 30 minutes.

-

Expertise Note: This initial step is exothermic. Slow, dropwise addition at 0 °C is critical to control the reaction and prevent degradation of the reagent.

-

-

Indole Addition: Dissolve 5-benzyloxyindole (1.0 equiv.)[11] in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching & Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium hydroxide. This step is highly exothermic and should be done slowly in a well-ventilated fume hood. The goal is to neutralize the acid and hydrolyze the iminium intermediate.

-

Trustworthiness Note: The pH should be adjusted to ~8-9 to ensure complete hydrolysis and precipitation of the product.

-

-

Isolation: Stir the resulting suspension for 1-2 hours. The product, 5-(benzyloxy)-1H-indole-3-carbaldehyde[6], will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water and then with a cold non-polar solvent like hexane or diethyl ether to remove non-polar impurities. The product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel if necessary. Dry the purified product under vacuum.

Step 2: Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Strategy & Causality: This transformation is a classic conversion of an aldehyde to a nitrile. It is most reliably performed in a two-step, one-pot sequence. First, the aldehyde is condensed with hydroxylamine to form an aldoxime. The subsequent dehydration of this aldoxime intermediate yields the carbonitrile. Acetic anhydride is a common and effective dehydrating agent for this purpose.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 5-(benzyloxy)-1H-indole-3-carbaldehyde (1.0 equiv.) in a suitable solvent such as ethanol or pyridine.

-

Oxime Formation: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equiv.) and a base such as sodium acetate or pyridine (if not used as the solvent, 1.5 equiv.) to the suspension. Heat the mixture to reflux (typically 80-100 °C) for 1-2 hours. Monitor the formation of the aldoxime intermediate by TLC.

-

Expertise Note: The base is required to free the hydroxylamine from its hydrochloride salt, allowing it to act as a nucleophile.

-

-

Dehydration: Cool the reaction mixture slightly. Cautiously add a dehydrating agent, such as acetic anhydride (2.0-3.0 equiv.), dropwise. An exothermic reaction may be observed.

-

Reaction Completion: Heat the mixture back to reflux for an additional 1-3 hours until TLC analysis indicates the complete conversion of the oxime intermediate to the final product.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If an extraction was performed, wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize excess acetic anhydride) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure 5-(benzyloxy)-1H-indole-3-carbonitrile.

Alternative Synthetic Approaches

While the Vilsmeier-Haack route is robust, other methods exist for the synthesis of indole-3-carbonitriles.

| Method | Description | Advantages | Disadvantages |

| Vilsmeier-Haack Route | Two-step synthesis via a formyl intermediate. | High-yielding, reliable, uses common reagents, well-documented. | Two distinct synthetic steps, uses corrosive POCl₃. |

| Direct C-H Cyanation | One-step conversion of 5-benzyloxyindole to the nitrile using a cyanide source (e.g., TMSCN) and an oxidant. | Atom-economical, single step. | May require specialized equipment (e.g., electrochemical cell)[12], potential for regioselectivity issues, uses toxic cyanide reagents directly. |

| Palladium-Catalyzed Cyanation | Requires a C3-halogenated indole (e.g., 3-iodo-5-benzyloxyindole) which is then subjected to a Pd-catalyzed cross-coupling with a cyanide source. | Tolerant of many functional groups. | Requires an additional step to halogenate the indole, uses expensive palladium catalysts, and toxic cyanide salts.[2] |

Safety, Handling, and Storage

Reagent Safety:

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid inhalation and skin contact.

-

Hydroxylamine Hydrochloride: Can be corrosive and an irritant.

Product Handling & Storage:

-

5-(benzyloxy)-1H-indole-3-carbonitrile: Classified as an irritant.[5] Standard laboratory PPE should be worn during handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

5-(benzyloxy)-1H-indole-3-carbonitrile is a strategically important intermediate for the synthesis of complex, biologically active molecules. This guide has detailed a reliable and well-precedented two-step synthetic route starting from 5-benzyloxyindole. The Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to the nitrile represents a robust and scalable method for accessing this valuable compound. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can confidently apply these protocols and adapt them as needed for their specific drug discovery and development programs.

References

-

Title: Regioselective C5−H Direct Iodination of Indoles Source: American Chemical Society URL: [Link]

-

Title: Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations Source: MDPI URL: [Link]

-

Title: 7-(benzyloxy)-1H-indole-3-carbonitrile | C16H12N2O Source: PubChem URL: [Link]

-

Title: 5-benzyloxy-2-amino-1H-indole-3-carbonitrile | C16H13N3O Source: PubChem URL: [Link]

-

Title: Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles Source: Royal Society of Chemistry URL: [Link]

- Title: Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)

-

Title: Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay Source: Science URL: [Link]

-

Title: Process for the preparation of 1H-indole-5-carbonitrile Source: Technical Disclosure Commons URL: [Link]

-

Title: Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies Source: MDPI URL: [Link]

-

Title: Site-Selective Electrochemical C-H Cyanation of Indoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action Source: RSC Medicinal Chemistry URL: [Link]

-

Title: 5-(Benzyloxy)-1H-indole-3-carbaldehyde Source: Oakwood Chemical URL: [Link]

-

Title: p-DIMETHYLAMINOBENZALDEHYDE Source: Organic Syntheses URL: [Link]

-

Title: 5-Benzyloxy-3-methyl-1-tosyl-1H-indole Source: ResearchGate URL: [Link]

-

Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: Journal of Pharmaceutical, Chemical and Biological Sciences URL: [Link]

-

Title: 5-Benzyloxy-3-methyl-1-tosyl-1H-indole Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 5-Benzyloxyindole Source: PubChem URL: [Link]

-

Title: Beckmann Rearrangement of 2-Hydroxy-5- Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles Source: ResearchGate URL: [Link]

-

Title: Vilsmeier-Haack Reaction Source: Name Reactions in Organic Synthesis URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies [mdpi.com]

- 4. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 6. 5-(Benzyloxy)-1H-indole-3-carbaldehyde [oakwoodchemical.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

5-(benzyloxy)-1H-indole-3-carbonitrile discovery and history

An In-Depth Technical Guide to 5-(benzyloxy)-1H-indole-3-carbonitrile: Discovery, Synthesis, and Applications

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile reactivity allows for modifications that lead to novel therapeutic agents.[1] This guide focuses on a specific, yet highly significant derivative: 5-(benzyloxy)-1H-indole-3-carbonitrile. This compound serves as a critical intermediate in the synthesis of complex bioactive molecules, leveraging the functionalities of the protected hydroxyl group at the 5-position and the reactive nitrile group at the 3-position. While a singular "discovery" paper for this molecule is not prominent in the literature, its history is intertwined with the broader development of indole chemistry and its application in drug discovery.

The Strategic Importance of the 5-Benzyloxy Moiety

The 5-position of the indole ring is a common site for substitution in many biologically active compounds. The introduction of a benzyloxy group serves a dual purpose. Firstly, it acts as a protecting group for a hydroxyl functionality, which is often present in natural products or their metabolites. The benzyl group is relatively stable to a variety of reaction conditions but can be readily removed via catalytic hydrogenation, offering a strategic advantage in multi-step syntheses. Secondly, the presence of the benzyloxy group itself can influence the electronic properties of the indole ring and contribute to the overall pharmacological profile of the final molecule.

Historical Context and Plausible Discovery

The first synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile likely occurred as a logical extension of established indole chemistry, rather than a standalone discovery. The parent compound, 5-(benzyloxy)indole, has been a commercially available starting material for decades and is utilized in the synthesis of various medicinally important compounds, including precursors to physostigmine alkaloids.[3][4] The introduction of a cyano group at the 3-position of an indole ring is a well-known transformation. Therefore, it is probable that 5-(benzyloxy)-1H-indole-3-carbonitrile was first prepared as an unheralded intermediate in a broader synthetic campaign aimed at novel therapeutics.

The timeline for its first synthesis can be inferred from the development of synthetic methodologies for indole-3-carbonitriles and the increasing interest in 5-substituted indoles in the latter half of the 20th century.

Synthetic Pathways

The synthesis of 5-(benzyloxy)-1H-indole-3-carbonitrile typically originates from a more readily available precursor, such as 5-hydroxyindole or 5-(benzyloxy)indole. The key transformation is the introduction of the nitrile group at the C3 position.

Pathway 1: Cyanation of 5-(Benzyloxy)indole

This is the most direct conceptual route. 5-(Benzyloxy)indole serves as the starting material. The cyanation of the indole C3 position can be achieved through various methods that have evolved over time.

Classical Cyanation Methods

Early methods for the cyanation of indoles often involved harsh reagents and multi-step procedures. A common approach is the Vilsmeier-Haack formylation to produce 5-(benzyloxy)-1H-indole-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF).

-

Reaction: A solution of 5-(benzyloxy)indole in DMF is added to the Vilsmeier reagent at low temperature.

-

Work-up: The reaction is quenched with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt and afford 5-(benzyloxy)-1H-indole-3-carbaldehyde.[5]

Conversion of Aldehyde to Nitrile

The resulting aldehyde can then be converted to the nitrile via several methods, such as reaction with hydroxylamine to form the oxime, followed by dehydration.

Modern Cyanation Methods

More recent synthetic advancements have provided direct methods for the C-H cyanation of indoles, which are more atom-economical and can be performed under milder conditions.

Electrochemical Cyanation: An electrochemical approach for the site-selective C-H cyanation of indoles using trimethylsilyl cyanide (TMSCN) as the cyanide source has been developed.[6] This method often utilizes a redox catalyst and avoids the need for transition-metal catalysts and harsh chemical oxidants.[6] Mechanistic studies suggest a radical pathway involving the anodic oxidation of the indole to a radical cation, which then reacts with the cyanide source.[6]

Transition-Metal Catalyzed Cyanation: Palladium-catalyzed cyanation of halo-indoles is another efficient method.[7] While this would require an additional step to introduce a halogen at the 3-position, it offers high yields and functional group tolerance.[7]

Synthesis Workflow Diagram

Caption: Synthetic routes to 5-(benzyloxy)-1H-indole-3-carbonitrile.

Applications in Medicinal Chemistry

5-(Benzyloxy)-1H-indole-3-carbonitrile is a valuable intermediate for the synthesis of a variety of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.

Precursor to Kinase Inhibitors

The indole nucleus is a common scaffold in the design of protein kinase inhibitors. For example, various 5-substituted-indole-2-carboxamides have been synthesized and evaluated as dual epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2) inhibitors with potent antiproliferative activity against cancer cell lines.[8] The 5-(benzyloxy) group in these structures can be a key pharmacophoric feature or a synthetic handle for further modification.

Intermediate for Serotonin Receptor Ligands

The 5-position of the indole ring is critical for interaction with serotonin receptors. Derivatives of 5-(benzyloxy)indole have been investigated for their affinity to various serotonin receptor subtypes. The conversion of the 3-carbonitrile to other functional groups allows for the synthesis of a diverse library of potential ligands.

Building Block for Complex Natural Product Synthesis

As mentioned, 5-(benzyloxy)indole is a starting material for the synthesis of physostigmine alkaloids.[3] The introduction of a carbon-based substituent at the 3-position is a key step in these syntheses. While the carbonitrile itself may not be directly on the pathway, its chemical equivalents or derivatives are crucial.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Reactivity | The nitrile group is susceptible to nucleophilic attack and reduction. The N-H of the indole can be deprotonated and alkylated. The benzyloxy group can be cleaved by hydrogenolysis. |

Conclusion

5-(benzyloxy)-1H-indole-3-carbonitrile stands as a testament to the enduring importance of the indole scaffold in synthetic and medicinal chemistry. While its discovery was likely a quiet development within a larger research program, its utility as a versatile synthetic intermediate is clear. The strategic placement of the benzyloxy and nitrile functionalities provides chemists with a powerful tool for the construction of complex molecules with a wide range of potential therapeutic applications. Future work in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the discovery of next-generation pharmaceuticals.

References

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents.

-

(PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - ResearchGate. Available at: [Link]

-

5-benzyloxy-2-amino-1H-indole-3-carbonitrile | C16H13N3O | CID 22180707 - PubChem. Available at: [Link]

-

5-(Benzyloxy)-1H-indole-3-carbaldehyde - Oakwood Chemical. Available at: [Link]

-

Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Available at: [Link]

-

Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science. Available at: [Link]

-

Site-Selective Electrochemical C-H Cyanation of Indoles - Organic Chemistry Portal. Available at: [Link]

-

Catalytic Activation of 1-Cyano-3,3-dimethyl-3-(1 H )-1,2-benziodoxole with B(C 6 F 5 ) 3 Enabling the Electrophilic Cyanation of Silyl Enol Ethers - ResearchGate. Available at: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

-

Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - PubMed. Available at: [Link]

-

Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]

-

Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC - NIH. Available at: [Link]

-

5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole - PMC - NIH. Available at: [Link]

-

Exploring 4-Benzyloxyindole: Properties, Applications, and Manufacturing Excellence. Available at: [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Benzyloxy-3-methyl-1-tosyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(Benzyloxy)-1H-indole-3-carbaldehyde [oakwoodchemical.com]

- 6. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]

- 7. Easy access to 5-cyanotriazoles via Pd-catalyzed cyanation of 5-iodotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma: A Strategic Guide to Elucidating the Mechanism of Action of 5-(benzyloxy)-1H-indole-3-carbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 5-(benzyloxy)-1H-indole-3-carbonitrile is a synthetic indole derivative of significant interest, yet its precise mechanism of action remains to be elucidated. This technical guide provides a comprehensive strategy for systematically investigating the biological activities and molecular targets of this compound. By leveraging knowledge of related indole-containing molecules, we present a series of well-founded hypotheses and detail the experimental methodologies required to test them. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of 5-(benzyloxy)-1H-indole-3-carbonitrile and accelerate its journey from a promising molecule to a potential therapeutic agent.

Introduction: The Indole Scaffold and the Promise of 5-(benzyloxy)-1H-indole-3-carbonitrile

Indole and its derivatives are ubiquitous in nature and have been extensively explored in drug discovery, leading to the development of numerous clinically approved drugs.[1] The versatility of the indole ring allows for substitutions that can fine-tune its pharmacological properties, making it a cornerstone in the design of novel therapeutics.[3] Compounds such as indole-3-carbinol (I3C), found in cruciferous vegetables, and its derivatives have been shown to modulate a variety of cellular processes, including cell proliferation, apoptosis, and oxidative stress.[4][5]

5-(benzyloxy)-1H-indole-3-carbonitrile combines three key structural features: the indole core, a benzyloxy group at the 5-position, and a carbonitrile moiety at the 3-position. The benzyloxy group can act as a pharmacophore or a protective group, influencing the molecule's binding affinity and metabolic stability.[6][7] The carbonitrile group, an electron-withdrawing moiety, is present in various bioactive compounds and can participate in key interactions with biological targets. While the synthesis of related 5-benzyloxyindole derivatives as intermediates for selective estrogen receptor modulators (SERMs) like bazedoxifene has been documented, the specific biological profile of 5-(benzyloxy)-1H-indole-3-carbonitrile remains largely unexplored.[8]

This guide proposes a structured and logical approach to systematically unravel the mechanism of action of this intriguing molecule.

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally related indole derivatives, we propose the following primary hypotheses for the mechanism of action of 5-(benzyloxy)-1H-indole-3-carbonitrile:

-

Hypothesis 1: Anticancer Activity through Cell Cycle Arrest and Apoptosis Induction. Many indole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[9][10] We hypothesize that 5-(benzyloxy)-1H-indole-3-carbonitrile induces cancer cell death by arresting the cell cycle at a specific checkpoint and triggering the intrinsic or extrinsic apoptotic pathways.

-

Hypothesis 2: Modulation of Kinase Signaling Pathways. The indole scaffold is a common feature in kinase inhibitors. We postulate that 5-(benzyloxy)-1H-indole-3-carbonitrile may selectively inhibit the activity of one or more protein kinases that are crucial for cancer cell survival and proliferation.

-

Hypothesis 3: Anti-inflammatory Effects via Inhibition of Pro-inflammatory Mediators. Indole derivatives have been reported to possess anti-inflammatory properties.[11] We propose that 5-(benzyloxy)-1H-indole-3-carbonitrile may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

The following sections detail the experimental workflows designed to rigorously test these hypotheses.

Experimental Workflows for Mechanistic Elucidation

Workflow 1: Investigating Anticancer Activity

This workflow aims to determine the cytotoxic and antiproliferative effects of 5-(benzyloxy)-1H-indole-3-carbonitrile on a panel of cancer cell lines and to elucidate the underlying cellular mechanisms.

Caption: Workflow for investigating the anticancer properties of the compound.

Experimental Protocols:

-

Cell Viability Assay (MTT):

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 5-(benzyloxy)-1H-indole-3-carbonitrile (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.[12]

-

-

Cell Cycle Analysis by Flow Cytometry:

-

Treat cells with the IC50 concentration of the compound for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

-

Wash the cells and resuspend in PBS containing RNase A and propidium iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

-

Apoptosis Analysis by Annexin V/PI Staining:

-

Treat cells with the IC50 concentration of the compound for 48 hours.

-

Harvest the cells and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cells.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Presentation:

| Cell Line | Compound | IC50 (µM) after 48h |

| MCF-7 (Breast) | 5-(benzyloxy)-1H-indole-3-carbonitrile | Experimental Value |

| A549 (Lung) | 5-(benzyloxy)-1H-indole-3-carbonitrile | Experimental Value |

| HCT116 (Colon) | 5-(benzyloxy)-1H-indole-3-carbonitrile | Experimental Value |

| Doxorubicin (Control) | Doxorubicin | Reference Value |

| DMSO (Vehicle) | DMSO | > 100 |

Workflow 2: Kinase Inhibition Profiling

This workflow is designed to identify potential kinase targets of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Caption: Workflow for identifying and validating kinase targets.

Experimental Protocols:

-

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

-

Set up kinase reactions containing the purified recombinant kinase, substrate, ATP, and varying concentrations of 5-(benzyloxy)-1H-indole-3-carbonitrile.

-

Incubate the reactions at 30°C for 1 hour.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Measure luminescence to determine kinase activity and calculate IC50 values.

-

-

Western Blotting for Phospho-proteins:

-

Treat cells with the compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase's substrate.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation:

| Kinase Target | IC50 (µM) |

| Kinase A | Experimental Value |

| Kinase B | Experimental Value |

| Kinase C | Experimental Value |

| Staurosporine (Control) | Reference Value |

Workflow 3: Assessing Anti-inflammatory Activity

This workflow aims to evaluate the potential anti-inflammatory effects of 5-(benzyloxy)-1H-indole-3-carbonitrile.

Caption: Workflow to investigate the anti-inflammatory properties of the compound.

Experimental Protocols:

-

Nitric Oxide (NO) Assay:

-

Seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect the supernatant from LPS-stimulated cells treated with the compound.

-

Use commercially available ELISA kits to measure the concentrations of TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Data Presentation:

| Inflammatory Mediator | Treatment | Concentration (ng/mL or µM) |

| Nitric Oxide (NO) | LPS + Compound | Experimental Value |

| TNF-α | LPS + Compound | Experimental Value |

| IL-6 | LPS + Compound | Experimental Value |

| Dexamethasone (Control) | LPS + Dexamethasone | Reference Value |

Conclusion and Future Directions

The systematic investigation outlined in this guide provides a robust framework for elucidating the mechanism of action of 5-(benzyloxy)-1H-indole-3-carbonitrile. The proposed workflows, from initial phenotypic screening to target identification and pathway analysis, will generate the critical data necessary to understand its therapeutic potential. Positive findings in any of these areas will warrant further preclinical development, including in vivo efficacy studies in relevant animal models of cancer or inflammatory diseases. The insights gained from this comprehensive approach will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of substituted indoles, guiding the design of future therapeutic agents.

References

- Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.

- Jiang, Y., et al. (2024). Indole-3-carbinol and its main derivative 3,3'-diindolylmethane: Regulatory roles and therapeutic potential in liver diseases. Biomedicine & Pharmacotherapy, 179, 117525.

- Verma, A., & Joshi, Y. C. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 100-106.

- Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.

- Shaaban, M., et al. (2022). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 20(3), 184.

- Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Marchetti, F., et al. (2026). Ferrocene–Diiron(I) Bis(cyclopentadienyl) Conjugates Exhibit Potent In Vitro Cytotoxicity and Selectivity toward Cancer Cells Associated with ROS Scavenging. Journal of Medicinal Chemistry.

- Jiang, W., et al. (2016). Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection. Current Drug Metabolism, 17(4), 401-409.

- Gomes, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Drug Discovery and Development C, 3(3), 29.

- Broadbent, T. A., & Broadbent, H. S. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Current Medicinal Chemistry, 5(5), 337-352.

- Abdel-Maksoud, M. S., et al. (2021). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1735-1748.

- Miller, C. P., et al. (2012). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

- Singh, G., & Dhiman, N. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Results in Chemistry, 4, 100344.

- PubChem. (n.d.). 5-benzyloxy-2-amino-1H-indole-3-carbonitrile.

- El-Gamal, M. I., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5484.

- Al-Ghorbani, M., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22416.

- Silveira, G. P., et al. (2013). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o979.

- Kamal, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114220.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.

- Al-Ghorbani, M., et al. (2021). Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors. Archiv der Pharmazie, 354(11), e2100224.

- Heaney, H., & Ley, S. V. (1974). 1-benzylindole. Organic Syntheses, 54, 58.

- Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7609.

- Li, Y., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9696-9704.

- Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 956-960.

- Remesh, A., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Molecules, 28(14), 5369.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. chemijournal.com [chemijournal.com]

- 4. Indole-3-carbinol and its main derivative 3,3'-diindolylmethane: Regulatory roles and therapeutic potential in liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-3-Carbinol (I3C) and its Major Derivatives: Their Pharmacokinetics and Important Roles in Hepatic Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 9. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Benzyloxyindole Core: A Privileged Scaffold in Drug Discovery - An In-Depth Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1][2] Among the vast landscape of indole derivatives, those bearing a benzyloxy substituent at the 5-position have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer and antimicrobial agents.[3][4] This technical guide provides a comprehensive investigation into the structure-activity relationships (SAR) of 5-benzyloxyindole derivatives, offering field-proven insights for researchers engaged in the design and optimization of these potent molecules. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The 5-Benzyloxyindole Scaffold: A Gateway to Biological Activity

The 5-benzyloxyindole moiety is an attractive starting point for drug discovery for several key reasons. The indole core itself is a bio-isostere for various biological molecules and can engage in a range of non-covalent interactions with protein targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.[2] The introduction of a benzyloxy group at the 5-position significantly influences the molecule's electronic and steric properties. This substituent can act as a hydrogen bond acceptor and its aromatic ring can participate in additional pi-stacking interactions, enhancing binding affinity to target proteins.[5][6] Furthermore, the benzyloxy group offers a versatile handle for synthetic modification, allowing for the exploration of a wide chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.

The general structure of a 5-benzyloxyindole derivative allows for systematic modifications at several key positions to probe the SAR. The following diagram illustrates the core scaffold and highlights the primary points of diversification that will be discussed in this guide.

Figure 1: General structure of the 5-benzyloxyindole scaffold highlighting key positions for chemical modification.

Anticancer Activity of 5-Benzyloxyindole Derivatives: A Focus on Key Targets

The indole scaffold is a well-established pharmacophore in anticancer drug design, with numerous derivatives approved for clinical use.[7] The introduction of a 5-benzyloxy group can enhance the anticancer profile of indole derivatives, and SAR studies, primarily on related structures, provide valuable insights into optimizing their activity.

Tubulin Polymerization Inhibition

Tubulin is a critical target in cancer chemotherapy, and indole derivatives have been shown to inhibit its polymerization, leading to cell cycle arrest and apoptosis.[8][9] While direct SAR studies on 5-benzyloxyindole derivatives as tubulin inhibitors are limited, we can extrapolate from related indole-based compounds. For instance, in a series of 2-phenylindole derivatives, the presence of a 3,4,5-trimethoxyphenyl group, which shares some structural similarity with a substituted benzyloxy group, was found to be beneficial for tubulin interaction.[10]

A study on 1-(5-substituted-1H-indol-3-yl)-3-(p-substituted-benzyl) prop-2-en-1-one derivatives revealed that the nature of the substituent at the 5-position of the indole ring significantly impacts anticancer activity against human colorectal cells (HCT-116).[3] The following table summarizes the key findings for selected compounds from this study, which can serve as a proxy for understanding the potential impact of a benzyloxy group and its modifications.

| Compound | 5-Substituent | Benzyl Substituent | IC50 (µM) on HCT-116 |

| SBS3 | -Cl | 4-Cl | 10.70 |

| SBS4 | -Cl | 4-OCH3 | 12.50 |

| SBS1 | -H | 4-Cl | >1000 |

| SBS2 | -H | 4-OCH3 | 553.94 |

| Data synthesized from the study by S. B. Shirsath et al. (2024).[3] |

These results strongly suggest that an electron-withdrawing group, such as chlorine, at the 5-position of the indole ring enhances anticancer activity.[3] This provides a strong rationale for exploring 5-benzyloxyindole derivatives with electron-withdrawing substituents on the benzyloxy ring.

Kinase Inhibition

Protein kinases are another important class of targets for anticancer drugs, and indole derivatives have been successfully developed as kinase inhibitors.[6][11] The 5-benzyloxy group can play a crucial role in binding to the ATP-binding pocket of kinases. A study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors demonstrated that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity and led to enhanced antiproliferative effects.[6] This highlights the potential of substituted benzyloxy groups to improve the anticancer profile of kinase inhibitors.

Antimicrobial Activity of 5-Benzyloxyindole Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Indole derivatives have shown promise as antimicrobial agents, and the 5-benzyloxy scaffold offers a platform for developing new compounds in this area.[4][12]

A study on 1-benzamido-5-hydroxyindole derivatives demonstrated their antimicrobial activity.[4] While not a direct study on 5-benzyloxyindoles, the presence of a hydroxyl group at the 5-position is a precursor to the benzyloxy group, and the findings are therefore highly relevant. The study showed that these compounds were active against various bacterial and fungal strains. Further methylation of the 5-hydroxy group to a 5-methoxy group, which is electronically similar to a benzyloxy group, was also explored.[4] This suggests that modifications at the 5-position are critical for antimicrobial activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-benzyloxyindole derivatives, based on established protocols from the literature.

General Synthesis of 5-Benzyloxyindole Derivatives

The following is a general procedure for the synthesis of 5-benzyloxyindole derivatives, adapted from methodologies used for substituted quinolinones and indoles.[3][5]

Figure 2: General synthetic workflow for the preparation of 5-benzyloxyindole derivatives.

Step-by-Step Protocol:

-

Dissolution and Deprotonation: To a solution of the 4-hydroxyindole derivative (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2 equivalents).

-

Heating: Heat the mixture at 90°C for 1-2 hours to facilitate the deprotonation of the hydroxyl group.

-

Addition of Benzyl Halide: Add the appropriate substituted benzyl chloride or bromide (1-1.4 equivalents) to the reaction mixture.

-

Reaction: Continue heating the mixture at 80-90°C for 1-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice water.

-

Isolation: Collect the precipitated solid by filtration and wash it with water to obtain the crude 5-benzyloxyindole derivative.

-

Purification: Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][13]

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 5-benzyloxyindole derivatives for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The 5-benzyloxyindole scaffold represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. The available SAR data, primarily from related indole and benzyloxy-containing heterocyclic systems, provides a strong foundation for the rational design of new derivatives with enhanced biological activity.

Key SAR insights suggest that:

-

Electron-withdrawing substituents on the benzyloxy ring may enhance anticancer activity.

-

The position and nature of substituents on the indole ring (N1, C2, and C3) are critical for modulating potency and selectivity.

-

The benzyloxy group can effectively interact with the active sites of key biological targets such as tubulin and protein kinases.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 5-benzyloxyindole derivatives. This will enable the generation of direct and quantitative SAR data, which is currently lacking in the literature. Such studies will be instrumental in elucidating the precise structural requirements for optimal activity and will pave the way for the development of potent and selective drug candidates based on this versatile scaffold.

References

-

Shirsath, S. B., et al. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Journal of Chemical Health Risks, 14(01). [Link]

-

Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(13), 3244–3260. [Link]

-

PubChem. (n.d.). 5-Benzyloxyindole. National Center for Biotechnology Information. [Link]

-

Kim, J. S., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(5), 1431-1435. [Link]

-

Hiremath, S. P., et al. (1994). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 33(1), 72-75. [Link]

-

Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

-

Ren, F., et al. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & Pharmaceutical Bulletin, 62(9), 898-905. [Link]

-

Han, A., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(17), 5493-5498. [Link]

-

Zare, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7083. [Link]

-

Eggert, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4624-4635. [Link]

-

Gelin, M., et al. (2012). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 54, 553-563. [Link]

-

Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(10), 1534-1543. [Link]

-

Cell Biolabs, Inc. (n.d.). Indole Assay Kit. [Link]

-

Organic Syntheses. (n.d.). 4-benzyloxyindole. [Link]

-

Cacchi, S., & Fabrizi, G. (2011). Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Chemical Reviews, 111(5), PR1-PR48. [Link]

-

Borges, F., et al. (2005). Simple Coumarins: Privileged Scaffolds in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(10), 887-904. [Link]

-

Kamal, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic Chemistry, 141, 106881. [Link]

-

Batool, Z., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances, 14(40), 28989-29003. [Link]

-

Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International, 1(1). [Link]

-

Ibrahim, S. M., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 13(2), 241-256. [Link]

-

Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(13), 3244–3260. [Link]

-

Santos, M. M. M., & Moreira, R. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3338. [Link]

-

Chen, Y.-L., et al. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[3][14]dioxol-5-yl-3-N-fused heteroaryl indoles. Medicinal Chemistry Research, 32(3), 569-582. [Link]

-

Organic Syntheses. (n.d.). Indole. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

El-Gamal, M. I., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4948. [Link]

-

Al-Ostoot, F. H., et al. (2021). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 1-8. [Link]

-

Chen, Y.-L., et al. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[3][14]dioxol-5-yl-3-N-fused heteroaryl indoles. Medicinal Chemistry Research, 32(3), 569-582. [Link]

-

Romagnoli, R., et al. (2015). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 58(4), 1553-1570. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Indoles. [Link]

-

Kumar, A., & Sharma, S. (2019). Medicinal chemistry of benzimidazole, a versatile pharmacophore. Journal of Drug Delivery and Therapeutics, 9(3-s), 1011-1016. [Link]

-

Global Substance Registration System. (n.d.). 5-BENZYLOXYINDOLE. [Link]

-

Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry, 5(6), 585-593. [Link]

-

Sundberg, R. J. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

-

Scientific Laboratory Supplies. (n.d.). 5-(Benzyloxy)indole, 95%. [Link]

-

Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

-

Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters, 18(20), 5545-5549. [Link]

Sources

- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Synthesis and anticancer evaluation of benzyloxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Benzyloxyindole | C15H13NO | CID 14624 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-(benzyloxy)-1H-indole-3-carbonitrile synthesis experimental protocol

An Application Note for the Multi-Step Synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile

Introduction: The Strategic Importance of Indole-3-carbonitriles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Within this class, indole-3-carbonitriles are particularly valuable as versatile synthetic intermediates.[1] The nitrile group at the C3 position is a powerful synthetic handle, readily converted into other functional groups such as amines, amides, and carboxylic acids, which are essential for building molecular complexity in drug discovery programs.

5-(Benzyloxy)-1H-indole-3-carbonitrile, the subject of this guide, serves as a key precursor for compounds targeting a range of biological pathways. The benzyloxy group at the C5 position acts as a protected hydroxyl group, allowing for selective modification at other positions of the indole ring before a final deprotection step reveals the 5-hydroxyindole scaffold, a common feature in serotonergic ligands and other neuroactive agents.

This document provides a comprehensive, three-part experimental protocol for the synthesis of 5-(Benzyloxy)-1H-indole-3-carbonitrile, starting from the commercially available 5-hydroxyindole. The described pathway is designed for reproducibility and scalability in a standard laboratory setting. We will delve into the mechanistic reasoning behind each transformation, offering insights that bridge procedural execution with fundamental chemical principles.

Overall Synthetic Pathway

The synthesis is executed in three principal stages:

-

Protection of the C5 Hydroxyl Group: A Williamson ether synthesis is employed to protect the phenolic hydroxyl of 5-hydroxyindole with a benzyl group.

-

C3 Formylation: A Vilsmeier-Haack reaction introduces a formyl (aldehyde) group at the electron-rich C3 position of the indole ring.

-

Conversion to Nitrile: The resulting aldehyde is converted into the target carbonitrile via dehydration of an intermediate oxime.

Sources

Column chromatography purification of 5-(benzyloxy)-1H-indole-3-carbonitrile

An Application Note for the Chromatographic Purification of 5-(benzyloxy)-1H-indole-3-carbonitrile

Introduction: The Importance of Purity in Drug Discovery Intermediates

5-(benzyloxy)-1H-indole-3-carbonitrile is a key heterocyclic building block in medicinal chemistry. Its indole scaffold is a privileged structure found in numerous pharmacologically active compounds, and the versatile nitrile and benzyloxy functional groups offer strategic points for molecular elaboration. As an intermediate in multi-step syntheses for drug candidates, its purity is paramount. Trace impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the integrity of biological data.

This application note provides a comprehensive guide to the purification of 5-(benzyloxy)-1H-indole-3-carbonitrile from a crude synthetic mixture using silica gel column chromatography. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.

Understanding the Molecule: Physicochemical Properties and Chromatographic Behavior

The successful purification of any compound is predicated on understanding its chemical properties. 5-(benzyloxy)-1H-indole-3-carbonitrile is a moderately polar molecule. Its key features influencing chromatographic separation are:

-

Indole NH Group: The nitrogen in the indole ring can act as a hydrogen bond donor, leading to strong interactions with the polar silanol groups (Si-OH) on the surface of silica gel.

-

Nitrile Group (-C≡N): This is a polar functional group that contributes to the molecule's overall polarity through its dipole moment.

-

Benzyloxy Group (-OCH₂Ph): The ether linkage adds polarity, while the large aromatic benzyl group introduces non-polar character.

This combination of polar and non-polar features necessitates a well-optimized stationary and mobile phase system for effective separation from both less polar byproducts (e.g., unreacted starting materials) and more polar impurities. Normal-phase adsorption chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, is the method of choice.[1]

Principle of Separation: Adsorption Chromatography

In normal-phase chromatography, the stationary phase, typically silica gel, is highly polar. A non-polar mobile phase is passed through the column. Compounds in the crude mixture are introduced at the top of the column and travel down with the mobile phase. The separation occurs based on a series of adsorption and desorption steps.

-

Adsorption: Polar compounds in the mixture will adsorb more strongly to the polar silica gel.

-

Elution: The mobile phase competes for binding sites on the silica and solubilizes the compounds.

-

Separation: Less polar compounds spend more time in the mobile phase and travel down the column faster. More polar compounds are retained longer by the stationary phase and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), even strongly adsorbed compounds can be efficiently eluted.[2]

Part 1: Method Development using Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). TLC is an indispensable tool for selecting an appropriate solvent system. The goal is to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, which generally provides the best resolution in column chromatography.

Protocol: TLC Solvent System Screening

-

Prepare a stock solution of the crude 5-(benzyloxy)-1H-indole-3-carbonitrile in a suitable solvent like dichloromethane or ethyl acetate (~1 mg/mL).

-

Spot a TLC plate (silica gel 60 F₂₅₄) with a small amount of the stock solution.

-

Develop the plate in a TLC chamber saturated with a test solvent system. Start with a low-polarity mixture and gradually increase the proportion of the polar solvent. A common and effective system for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4]

-

Visualize the plate under UV light (254 nm). The indole ring is UV-active.

-

Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

-

Optimize the solvent ratio until the spot corresponding to the desired product has an Rf between 0.2 and 0.4, and is well-separated from impurity spots.

| Example TLC Trial | Mobile Phase (Hexane:Ethyl Acetate) | Observed Rf of Product | Assessment |

| 1 | 90:10 | 0.10 | Too low; increase polarity. |

| 2 | 80:20 | 0.25 | Good separation; suitable for column. |

| 3 | 70:30 | 0.45 | Too high; may co-elute with impurities. |

Based on these trials, an 80:20 Hexane:Ethyl Acetate mixture is a good starting point for the column elution.

Part 2: Preparative Column Chromatography Protocol

This protocol details the purification of the target compound using a gradient elution method, which provides superior separation over a wider range of polarities compared to an isocratic (constant solvent composition) method.

Materials and Reagents

-

Stationary Phase: Silica Gel (60 Å, 230-400 mesh particle size)

-

Mobile Phase Solvents: HPLC-grade Hexanes and Ethyl Acetate

-

Equipment: Glass chromatography column with stopcock, separatory funnel (for gradient), collection tubes, rotary evaporator, TLC plates and chamber.

-

Crude Sample: Crude 5-(benzyloxy)-1H-indole-3-carbonitrile

Workflow Diagram

Caption: Workflow for chromatographic purification.

Step-by-Step Methodology

1. Column Packing (Wet Slurry Method)

-

Rationale: The wet slurry method minimizes air bubbles and cracks in the stationary phase bed, ensuring a more uniform flow and better separation.

-

Insert a small plug of glass wool at the bottom of the column and add a thin layer of sand.

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a milkshake.

-

With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the slurry.

-

Gently tap the side of the column to dislodge air bubbles and encourage even packing.

-

Continuously add slurry until the desired column height is reached (typically 15-20 cm for a 1-2 g scale purification).

-

Once packed, add a protective layer of sand on top of the silica bed.

-

Flush the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top layer of sand.

2. Sample Preparation and Loading (Dry Loading)

-

Rationale: Dry loading is superior for compounds that have limited solubility in the initial mobile phase. It prevents band broadening at the start of the chromatography, leading to sharper peaks and better resolution.

-

Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

-

Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

-

Carefully drain the solvent from the packed column until it is level with the top layer of sand.

-

Gently add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

-

Carefully add another thin layer of sand on top of the sample layer.

-

Slowly add the initial mobile phase to the column, taking care not to disturb the top layers.

3. Elution and Fraction Collection

-

Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is used to first elute non-polar impurities, then the product of interest, and finally the more polar impurities that are strongly adsorbed to the silica.

-

Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate), which is less polar than the system determined by TLC.[5]

-

Collect the eluent in numbered test tubes or flasks (fractions).

-

Gradually increase the percentage of ethyl acetate in the mobile phase. A sample gradient profile is provided in the table below.

-

Maintain a steady flow rate (e.g., 1-2 mL/min). A gentle positive pressure with air or nitrogen can be applied if needed.

4. Fraction Analysis and Product Isolation

-

Monitor the separation by spotting alternating fractions onto a TLC plate.

-

Develop the TLC plate in the solvent system that gave an Rf of ~0.25 (e.g., 80:20 Hexane:Ethyl Acetate).

-

Identify the fractions containing the pure product (a single spot at the correct Rf).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Place the flask under high vacuum to remove any residual solvent, yielding the purified 5-(benzyloxy)-1H-indole-3-carbonitrile as a solid.

-

Confirm purity using analytical methods such as HPLC, NMR, or melting point analysis.

Summary of Chromatographic Parameters

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard polar adsorbent for moderately polar organic molecules.[3] |

| Column Dimensions | 40-50 mm diameter for 1-5 g of crude | Ratio of silica to crude should be ~30:1 to 50:1 by weight. |

| Mobile Phase | Hexanes / Ethyl Acetate | Good balance of polarity and volatility; low toxicity. |

| Elution Profile | Gradient Elution | Provides superior separation for mixtures with varying polarities. |

| Sample Gradient | 1. 95:5 (2 column volumes)2. 90:10 (4 column volumes)3. 85:15 (4 column volumes)4. 80:20 (until product elutes) | Starts below the TLC polarity to elute non-polar impurities first. |

| Detection | TLC with UV visualization (254 nm) | The indole core is strongly UV-active, allowing for easy detection.[6] |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14624, 5-Benzyloxyindole. Retrieved from [Link].

-

Bio-protocol (2012). Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. Bio-protocol, 2(15), e213. Available at: [Link].

-

Interchim (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim - Blog. Available at: [Link].

-

ResearchGate (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Available at: [Link].

-

Krohn, M. J., et al. (2021). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. ACS Omega, 6(50), 34748–34760. Available at: [Link].

-

Gao, W., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. Available at: [Link].

-

Bansal, T., & Kumar, A. (2017). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 10(11), 4059-4064. Available at: [Link].

-

Organic Syntheses (2021). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2021, 98, 245-267. Available at: [Link].

-

ResearchGate (2016). TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus. Journal of Planar Chromatography – Modern TLC, 29(3), 223-228. Available at: [Link].

Sources